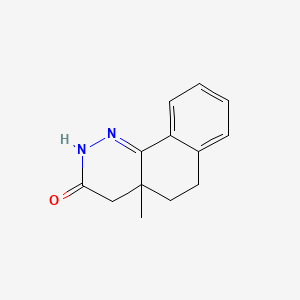
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine with a suitable diketone or aldehyde under acidic or basic conditions.
Reduction of nitro derivatives: Nitro compounds can be reduced to amines, which then undergo cyclization to form the cinnoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
Quinoline: A structurally similar compound with a nitrogen atom in the ring.
Isoquinoline: Another similar compound with different nitrogen placement.
Uniqueness
4,4a,5,6-Tetrahydro-4a-methyl-benzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and the presence of the tetrahydro and methyl groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
104107-02-0 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
4a-methyl-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C13H14N2O/c1-13-7-6-9-4-2-3-5-10(9)12(13)15-14-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
InChIキー |
XXPJSJVCOUWWCD-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3=CC=CC=C3C1=NNC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

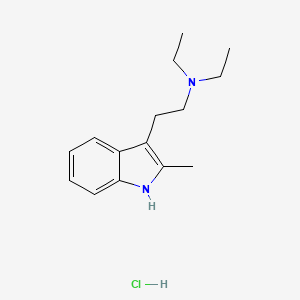
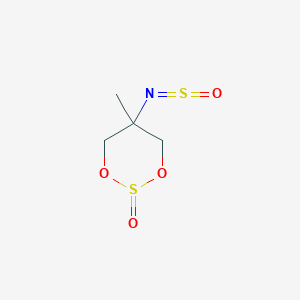
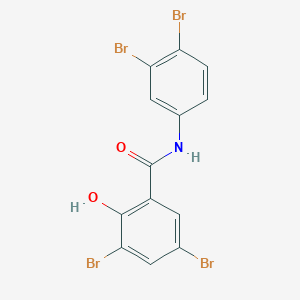

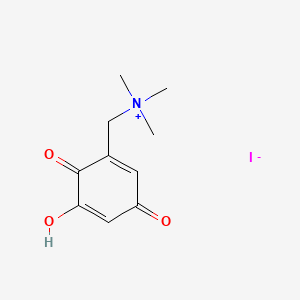
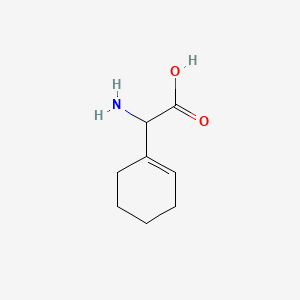
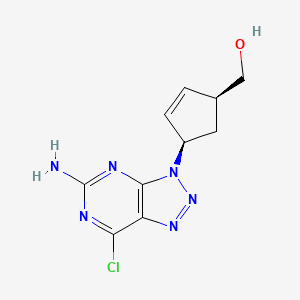

![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
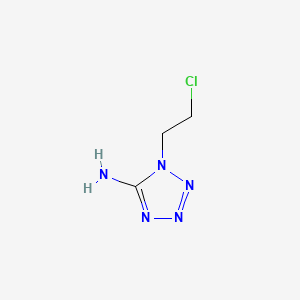
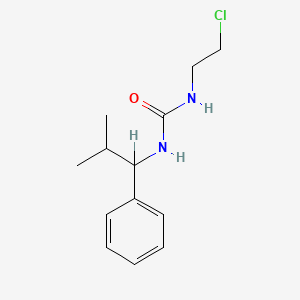
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
